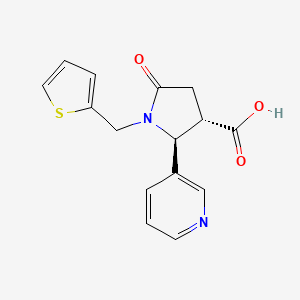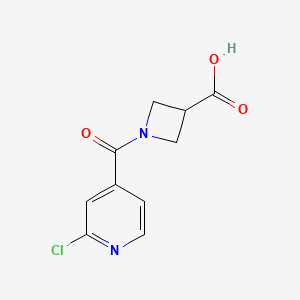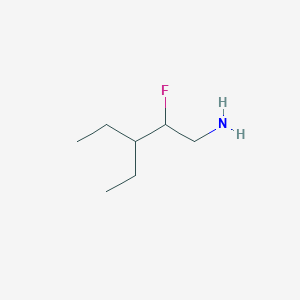
1-(4-Aminopipéridin-1-yl)-3-méthylpentan-1-one
Vue d'ensemble
Description
1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one is a useful research compound. Its molecular formula is C11H22N2O and its molecular weight is 198.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Conception et synthèse de médicaments
Les pipéridines jouent un rôle important dans l'industrie pharmaceutique. Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes . Le développement de méthodes rapides et économiques pour la synthèse de pipéridines substituées est une tâche importante de la chimie organique moderne .
Activité biologique et pharmacologique
Les pipéridines et leurs dérivés ont montré une large gamme d'activités biologiques et pharmacologiques . Les dernières avancées scientifiques dans la découverte et l'évaluation biologique de médicaments potentiels contenant une partie pipéridine ont été couvertes dans la littérature scientifique récente .
Synthèse de divers dérivés de la pipéridine
La littérature scientifique récente a résumé les réactions intra- et intermoléculaires conduisant à la formation de divers dérivés de la pipéridine : pipéridines substituées, spiropipéridines, pipéridines condensées et pipéridinones .
Agents antituberculeux
Les dérivés de la pipéridine ont été utilisés dans la conception et la synthèse d'agents antituberculeux puissants . Par exemple, une série de nouveaux dérivés de N-(6-(4-(pyrazine-2-carbonyl)pipérazine/homopipérazine-1-yl)pyridin-3-yl)benzamide substitués ont été conçus, synthétisés et évalués pour leur activité antituberculeuse contre Mycobacterium tuberculosis H37Ra .
Synthèse d'amines cycliques
La synthèse de la pipéridine est une méthode clé pour la production d'amines cycliques . Une variété d'amines cycliques à cinq, six et sept chaînons ont été synthétisées avec des rendements bons à excellents .
Synthèse énantiosélective
La synthèse énantiosélective de pyrrolidines et de pipéridines chirales-2-aryles a été démontrée en utilisant une arylation de N-tosylaldimines aliphatiques catalysée par le rhodium .
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which include 1-(4-aminopiperidin-1-yl)-3-methylpentan-1-one, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Pharmacokinetics
Piperidine derivatives are widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities .
Action Environment
It is known that the efficacy of piperidine derivatives can be influenced by various factors, including the conditions under which they are synthesized and administered .
Analyse Biochimique
Cellular Effects
The effects of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly the phosphatidylinositol-3 kinase (PI3K) pathway, which is crucial for cell growth and metabolism . By inhibiting protein kinase B, 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one can alter gene expression and cellular metabolism, leading to changes in cell function. For example, in cancer cells, this compound can reduce cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapies.
Molecular Mechanism
The molecular mechanism of action of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one involves its binding interactions with biomolecules. This compound binds to the active site of protein kinase B, preventing its phosphorylation and subsequent activation . This inhibition disrupts the PI3K-Akt signaling pathway, leading to decreased cell survival and proliferation. Additionally, 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one may interact with other proteins and enzymes involved in cell cycle regulation and apoptosis, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one can lead to cumulative effects on cellular function, including sustained inhibition of protein kinase B and alterations in gene expression. These long-term effects are particularly relevant in in vitro and in vivo studies, where prolonged exposure to the compound can provide insights into its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one vary with different dosages in animal models. At low doses, this compound can effectively inhibit protein kinase B activity without causing significant toxicity . At higher doses, 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into various metabolites. These metabolites can then be excreted through the kidneys. The interaction of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one with metabolic enzymes can affect metabolic flux and alter the levels of other metabolites in the body.
Transport and Distribution
The transport and distribution of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes and accumulate in various tissues, including the liver and kidneys. The distribution of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one is influenced by its lipophilicity, which allows it to interact with lipid membranes and intracellular compartments.
Subcellular Localization
The subcellular localization of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with protein kinase B and other cytoplasmic proteins . Additionally, 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus or mitochondria, where it can exert additional effects on cellular function.
Propriétés
IUPAC Name |
1-(4-aminopiperidin-1-yl)-3-methylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-9(2)8-11(14)13-6-4-10(12)5-7-13/h9-10H,3-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZSCDSWFLDBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)N1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474050.png)
![2-(2-Thienyl)[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1474052.png)

![6,7-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474055.png)
![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1474057.png)
![Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1474059.png)


![[4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride](/img/structure/B1474065.png)

